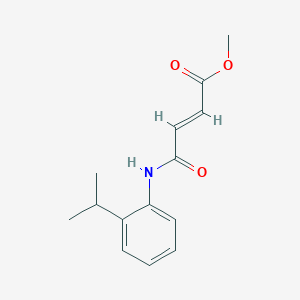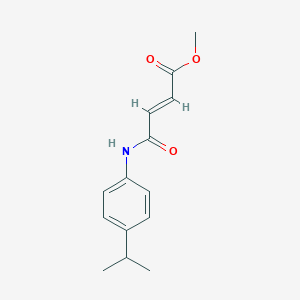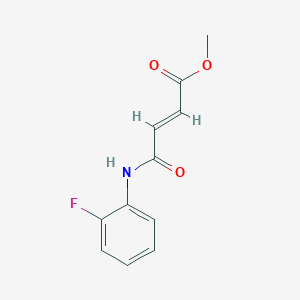![molecular formula C24H28ClN3O3 B281971 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B281971.png)
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid, also known as CPI-1189, is a novel compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPI-1189 is a selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic pathway of the brain. By blocking the activity of these receptors, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid can modulate the release of dopamine and other neurotransmitters, which are involved in the regulation of mood, motivation, and reward.
Biochemical and physiological effects:
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid has been shown to have several biochemical and physiological effects, including the modulation of dopamine and other neurotransmitter release, improvement of cognitive function, and reduction of drug-seeking behavior in animal models. The compound has also been shown to have a relatively low affinity for other dopamine receptors, which makes it a selective and specific antagonist of dopamine D3 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its high selectivity for dopamine D3 receptors, which allows for more specific and targeted research. However, the compound's limited solubility in water and other common solvents can make it challenging to work with in certain experiments. Additionally, the lack of human clinical data on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid limits its potential applications in the clinic.
Zukünftige Richtungen
There are several potential future directions for research on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its interactions with other neurotransmitter systems. Additionally, further studies on the compound's pharmacokinetic and pharmacodynamic properties could help to optimize its clinical potential.
Synthesemethoden
The synthesis of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid involves a multi-step process that starts with the reaction of 4-chloroaniline with piperazine to form 4-(4-chlorophenyl)-1-piperazinylamine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride to form 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, drug addiction, and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate dopamine D3 receptors and improve cognitive function in animal models.
Eigenschaften
Molekularformel |
C24H28ClN3O3 |
|---|---|
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
2-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C24H28ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h5-12,21-22H,1-4,13-16H2,(H,26,29)(H,30,31) |
InChI-Schlüssel |
UHYVKCFGCZBJQD-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)O |
Kanonische SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
![7-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281898.png)



![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)


![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)